Methyl indoline-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

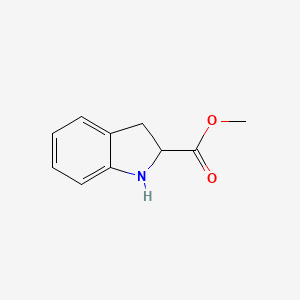

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORFKDEPJFPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383299 | |

| Record name | methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59040-84-5, 96056-64-3 | |

| Record name | Methyl indoline-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (S)-(+)-Methyl Indoline-2-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of enantiomerically pure (S)-(+)-methyl indoline-2-carboxylate, a critical chiral building block in pharmaceutical development.[1] The process begins with racemic indoline-2-carboxylic acid and is dissected into two core modules: the chiral resolution of the racemic acid via diastereomeric salt formation and the subsequent esterification to the target methyl ester. This document moves beyond a simple recitation of steps, elucidating the causal reasoning behind critical process parameters, solvent selection, and validation checkpoints. It is designed for researchers, chemists, and process development professionals who require a robust and reproducible synthetic route grounded in established chemical principles.

Introduction: The Significance of Chiral Indolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, enantiomerically pure (S)-indoline-2-carboxylic acid and its esters are key intermediates in the synthesis of pharmaceuticals such as ACE inhibitors like Perindopril.[2] The stereochemistry at the C-2 position is paramount, as different enantiomers of a chiral molecule frequently exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, developing scalable and efficient methods to access the single (S)-enantiomer is a non-trivial and critical endeavor in drug development.

This guide focuses on a classical and highly effective resolution strategy that remains a cornerstone of industrial synthesis: the separation of enantiomers through the formation of diastereomeric salts.[4] This method leverages the differential physical properties of diastereomers—specifically solubility—to isolate the desired enantiomer from a racemic mixture.[4][5]

Strategic Overview: The Two-Stage Synthetic Pathway

The conversion of racemic indoline-2-carboxylic acid to (S)-(+)-methyl indoline-2-carboxylate is logically approached in two distinct stages. This modular approach allows for clear validation and quality control at the intermediate step before proceeding, ensuring the final product's high enantiomeric and chemical purity.

Caption: Overall synthetic workflow.

Stage 1: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

The foundational principle of this stage is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not. By reacting the racemic carboxylic acid with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed.[4][5] These salts, having different spatial arrangements, exhibit distinct solubilities, allowing for their separation by fractional crystallization.[6]

A patent for the synthesis of Perindopril details a highly effective resolution using (R)-(+)-α-methylbenzylamine.[2] This specific amine is chosen for its commercial availability, relatively low cost, and its proven ability to form highly crystalline, easily separable diastereomeric salts with indoline-2-carboxylic acid.

Caption: Formation of diastereomeric salts.

Detailed Experimental Protocol: Diastereomeric Salt Crystallization

This protocol is adapted from established industrial practices.[2]

Step 1: Dissolution and Salt Formation

-

In a suitable reaction vessel, charge 5.0 kg of racemic indoline-2-carboxylic acid and an appropriate volume of ethanol.

-

Stir the suspension and add 3.7 kg of (R)-(+)-α-methylbenzylamine. Causality Note: The amine neutralizes the carboxylic acid, forming the two diastereomeric salts in situ. Ethanol is selected as the solvent because it provides a significant solubility differential between the two salts at different temperatures.

-

Stir the resulting mixture for a minimum of 2 hours at ambient temperature. This duration ensures the salt formation equilibrium is fully reached and allows for the initial nucleation of the less soluble salt.

Step 2: Isolation of the Diastereomeric Salt

-

Filter the slurry. The solid collected is the diastereomeric salt of (S)-indoline-2-carboxylic acid and (R)-α-methylbenzylamine, which is less soluble in ethanol.

-

Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor containing the more soluble diastereomer.[3]

Step 3: Liberation of the Enantiopure Acid

-

Suspend the isolated white precipitate (the diastereomeric salt) in water.

-

Add a 1N hydrochloric acid (HCl) solution until the pH is strongly acidic. Causality Note: The strong mineral acid protonates the carboxylate anion back to the free carboxylic acid and converts the resolving agent into its water-soluble hydrochloride salt. This effectively "breaks" the salt.

-

The (S)-indoline-2-carboxylic acid, being insoluble in the acidic aqueous medium, will precipitate out.

-

Filter the suspension, wash the solid with water to remove any remaining amine hydrochloride, and dry under vacuum to yield enantiomerically enriched (S)-indoline-2-carboxylic acid.

Validation and Quality Control

It is imperative to validate the success of the resolution before proceeding.

-

Enantiomeric Excess (ee) Determination: The most reliable method for determining the ee is through chiral High-Performance Liquid Chromatography (HPLC).[7][8] A sample of the liberated acid is analyzed on a suitable chiral stationary phase. For (S)-indoline-2-carboxylic acid, an ee of >99.5% is achievable with this method.[2]

-

Optical Rotation: A polarimeter can be used to measure the specific rotation of the resolved acid. While less precise than chiral HPLC, it serves as a rapid confirmation. The value should be compared to the literature standard for the pure (S)-enantiomer.

Stage 2: Esterification to (S)-(+)-Methyl Indoline-2-carboxylate

With the enantiomerically pure carboxylic acid in hand, the final step is a straightforward esterification. One of the most direct and efficient methods for converting a carboxylic acid to its methyl ester is reaction with methanol in the presence of thionyl chloride (SOCl₂).

Causality of Reagent Choice: Thionyl chloride reacts with methanol to generate HCl and methyl sulfite in situ. The HCl acts as a catalyst for the Fischer esterification. More importantly, thionyl chloride also reacts directly with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly attacked by methanol. This dual mechanism makes the reaction fast and drives it to completion.

Detailed Experimental Protocol: Esterification

Step 1: Reaction Setup

-

In a dry, inert atmosphere (e.g., under nitrogen), suspend the (S)-indoline-2-carboxylic acid (e.g., 1.0 equivalent) in anhydrous methanol (sufficient to act as both reagent and solvent).

-

Cool the stirred suspension in an ice bath to 0°C. Safety and Control Note: The initial reaction of thionyl chloride with methanol is exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.

Step 2: Reagent Addition and Reaction

-

Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the cooled suspension, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-(+)-methyl indoline-2-carboxylate.

Step 4: Purification

-

The crude product can be purified by silica gel column chromatography or recrystallization to achieve high chemical purity (≥97%).

Final Product Characterization and Validation

The identity and purity of the final product must be rigorously confirmed.

| Parameter | Method | Expected Result |

| Chemical Purity | HPLC | ≥97.0% |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of methyl indoline-2-carboxylate. |

| Stereochemical Purity | Chiral HPLC | Enantiomeric excess should be maintained from the starting acid (>99%). |

| Optical Rotation | Polarimetry (c=1 in CHCl₃) | [α]D ≈ +31.0° |

Alternative Methodologies

While diastereomeric salt resolution is a robust classical method, it is worth noting that other strategies exist. An alternative approach involves first esterifying the racemic acid to the racemic methyl ester.[9][10] This racemic ester can then be subjected to an enzymatic kinetic resolution.[6][9][10] In this process, an enzyme (e.g., a lipase or protease) selectively hydrolyzes one of the enantiomers (e.g., the (R)-ester) back to the carboxylic acid, leaving the desired (S)-ester unreacted.[9][10][11] This method can yield products with very high optical purity but is often limited to a theoretical maximum yield of 50% for the desired ester.[6]

Conclusion

The synthesis of (S)-(+)-methyl indoline-2-carboxylate from its racemic acid precursor is a well-established process that hinges on a highly efficient chiral resolution step. The diastereomeric salt crystallization method using (R)-(+)-α-methylbenzylamine provides a scalable, reliable, and economically viable route to the key (S)-indoline-2-carboxylic acid intermediate with excellent enantiomeric purity. Subsequent esterification using standard, high-yielding conditions completes the synthesis. Each stage incorporates clear validation checkpoints, ensuring that the final product meets the stringent purity requirements for its application in pharmaceutical R&D and manufacturing.

References

- 1. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 2. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. uma.es [uma.es]

- 8. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7405070B2 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 10. Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

Chiral resolution methods for methyl indoline-2-carboxylate

An In-depth Technical Guide to the Chiral Resolution of Methyl Indoline-2-Carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Enantiopure this compound

(S)-Methyl indoline-2-carboxylate is a highly valued chiral building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, bicyclic structure serves as a constrained proline bioisostere, making it a critical intermediate in the synthesis of numerous therapeutic agents, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[2] The stereochemistry at the C-2 position is paramount; the biological activity of these complex molecules is often confined to a single enantiomer.[1] Consequently, robust, scalable, and economically viable methods for obtaining the enantiomerically pure (S)-enantiomer are of critical importance to the pharmaceutical industry.

This technical guide provides an in-depth analysis of the principal methodologies for the chiral resolution of racemic this compound. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of three core strategies: classical diastereomeric salt formation, kinetic enzymatic resolution, and analytical-to-preparative chromatographic separation. The focus is not merely on procedural steps but on the causality behind experimental choices, empowering researchers and development professionals to select and optimize the most suitable method for their specific objectives.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains an industrial workhorse due to its scalability and cost-effectiveness.[1] The core principle involves reacting the racemic indoline-2-carboxylic acid (the precursor to the methyl ester) with a single enantiomer of a chiral amine (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility, which can be exploited for separation via fractional crystallization.

Causality and Experimental Rationale

The success of this method hinges on the differential solubility between the two diastereomeric salts. The choice of resolving agent and solvent system is therefore critical.

-

Resolving Agent: (R)-α-methylbenzylamine is a frequently used chiral amine for resolving racemic indoline-2-carboxylic acid.[2] Its selection is based on its commercial availability, relatively low cost, and its ability to form well-defined, crystalline salts with the target acid, where the salt of the (S)-acid and (R)-amine often exhibits significantly lower solubility in specific solvents.

-

Solvent System: Alcohols such as ethanol or isopropanol are common choices for the crystallization process.[2] The solvent must be selected to maximize the solubility difference between the diastereomeric salts. The desired salt should crystallize out of the solution preferentially, leaving the more soluble diastereomer in the mother liquor.

A key innovation in the industrial application of this method is the racemization and recycling of the unwanted (2R)-isomer from the mother liquor.[2] This step dramatically improves the overall process yield from a theoretical maximum of 50% to potentially over 70%, significantly enhancing the economic feasibility of the process.[2]

Workflow Diagram: Classical Resolution

Caption: Workflow for classical resolution with racemization of the unwanted enantiomer.

Experimental Protocol: Classical Resolution

This protocol is a synthesized representation based on established methods.[2]

-

Salt Formation: Dissolve racemic indoline-2-carboxylic acid (1.0 eq) in a suitable alcohol solvent (e.g., ethanol). Add (R)-α-methylbenzylamine (~0.7-0.8 eq) to the solution.

-

Crystallization: Stir the mixture for several hours to allow for the preferential crystallization of the (2S)-indoline-2-carboxylic acid • (R)-α-methylbenzylamine salt.

-

Isolation: Filter the resulting precipitate and wash with a small amount of cold solvent to isolate the diastereomerically enriched salt. The mother liquor, containing the predominantly (2R)-isomer, is retained for recycling.

-

Liberation of the (S)-Acid: Dissolve the collected salt in water and acidify with a mineral acid, such as 1N hydrochloric acid, to a pH of approximately 3-4. This protonates the carboxylate and breaks the salt, causing the free (S)-indoline-2-carboxylic acid to precipitate.

-

Purification: Filter, wash with water, and dry the (S)-indoline-2-carboxylic acid. Purity can be checked via HPLC, and enantiomeric purity via chiral HPLC. An enantiomeric excess (e.e.) of >99.5% is achievable.[2]

-

Esterification: Suspend the enantiopure (S)-indoline-2-carboxylic acid in methanol. Cool the mixture and slowly add thionyl chloride.[3][4] Stir until the reaction is complete, then process to isolate the final (S)-methyl indoline-2-carboxylate.

-

Recycling (Optional but Recommended): Treat the mother liquor from step 3 with a base and heat under pressure to racemize the (2R)-isomer back to racemic indoline-2-carboxylic acid, which can be reintroduced into the resolution cycle.[2]

| Parameter | Details | Reference |

| Starting Material | Racemic indoline-2-carboxylic acid | [2] |

| Resolving Agent | (R)-α-methylbenzylamine | [2] |

| Typical Yield | 50-70% (with recycling) | [2] |

| Achievable Purity | >98% chemical, >99.5% enantiomeric | [2] |

Method 2: Kinetic Enzymatic Resolution

Enzymatic resolution offers a greener and highly selective alternative to classical methods. This technique relies on the stereospecificity of enzymes, typically hydrolases like lipases or proteases, to catalyze a reaction on only one enantiomer of a racemic substrate. For this compound, this involves the selective hydrolysis of one ester enantiomer to its corresponding carboxylic acid, leaving the desired, unreacted ester enantiomer in high enantiomeric excess.

Causality and Experimental Rationale

The efficacy of this method is governed by the enzyme's enantioselectivity (E-value), which is a measure of how much faster it reacts with one enantiomer over the other.

-

Enzyme Selection: A variety of commercially available hydrolytic enzymes can be screened for this purpose. Enzymes such as Savinase, Alcalase, Novozym 243, and other proteases have been shown to be highly effective.[3][5] Savinase, in particular, demonstrates excellent selective hydrolysis of the (R)-ester.[6] The choice of an inexpensive, industrially available enzyme is crucial for large-scale production.[3][6]

-

Reaction Control (pH & Temperature): Enzyme activity is highly dependent on pH and temperature. The hydrolysis of the ester produces a carboxylic acid, which lowers the pH of the medium. To maintain optimal enzyme activity, the reaction must be conducted in a buffered solution (e.g., sodium carbonate buffer at pH 7-9) or with continuous pH adjustment via the addition of a base.[3] The temperature is also controlled (e.g., 25-50 °C) to ensure a good reaction rate without denaturing the enzyme.[3]

-

Work-up: The separation of the final products is straightforward. The unreacted (S)-ester can be extracted from the aqueous reaction medium with an organic solvent (e.g., ethyl acetate), leaving the water-soluble salt of the (R)-acid behind.

Workflow Diagram: Enzymatic Resolution

Caption: Workflow for the kinetic enzymatic resolution of the racemic methyl ester.

Experimental Protocol: Enzymatic Resolution

This protocol is adapted from patent literature describing the process.[3][6]

-

Preparation: Prepare a buffered aqueous solution (e.g., 100 mM sodium carbonate buffer, pH 8.0).

-

Substrate Addition: Add racemic this compound to the buffer solution. The concentration can range from 10-50% (w/w).[3]

-

Enzyme Reaction: Add the selected hydrolytic enzyme (e.g., Savinase) at a weight ratio of approximately 1:10 to 1:40 relative to the substrate.[3] Maintain the reaction temperature at 35 °C.

-

pH Control: Monitor the pH of the reaction. As the (R)-ester is hydrolyzed to the (R)-acid, the pH will drop. Maintain the pH within an optimal range (e.g., 7.8-8.2) by the controlled addition of an aqueous base solution (e.g., 5N NaOH).

-

Monitoring: Track the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining methyl ester using chiral HPLC. The reaction is typically stopped when the e.e. reaches >99%.[3]

-

Extraction and Isolation: Once the desired e.e. is achieved, transfer the reaction mixture to a separatory funnel. Extract the unreacted (S)-methyl indoline-2-carboxylate with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the highly enantioenriched (S)-methyl indoline-2-carboxylate.

| Parameter | Details | Reference |

| Enzymes | Savinase, Alcalase, Novozym 243, Protease 7, etc. | [3][5] |

| pH | 7.0 - 9.0 | [3] |

| Temperature | 25 - 50 °C | [3] |

| Yield | Theoretical max. 50% (typically 45-47%) | [3] |

| Achievable e.e. | >99% | [3] |

Method 3: Chiral Chromatographic Separation

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), offers a powerful analytical and preparative tool. This method avoids chemical modification of the substrate and can provide both enantiomers in high purity.

Causality and Experimental Rationale

Separation is achieved through differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

-

Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. A Chiralpak AD column, which is based on amylose derivatives, has been successfully used for the analytical separation of indoline-2-carboxylic acid and its methyl ester.[3]

-

Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline separation (resolution > 1.5) in the shortest possible time. For normal-phase HPLC, this typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[7] A small amount of an acidic or basic additive (e.g., trifluoroacetic acid) is often included to suppress ionization of acidic or basic sites on the analyte and improve peak shape.[3][7]

-

Scalability: While straightforward, scaling up from analytical HPLC to preparative chromatography requires significant investment in equipment and solvent consumption can be high. SFC is an attractive alternative for preparative scale as it uses compressed CO₂ as the primary mobile phase, reducing organic solvent waste and often allowing for faster separations.

Workflow Diagram: Chromatographic Separation

Caption: General workflow for preparative chiral HPLC separation.

Example Protocol: Analytical Chiral HPLC

This protocol is based on conditions reported for the analysis of indoline-2-carboxylic acid derivatives.[3]

-

System: HPLC system equipped with a UV detector.

-

Column: Chiralpak AD (or equivalent polysaccharide-based CSP).

-

Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 95:5:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

-

Injection & Analysis: Inject the sample and record the chromatogram. The (S) and (R) enantiomers will elute at different retention times. For example, under one set of reported conditions, the (S)-ester eluted at 11.5 min and the (R)-ester at 12.4 min.[3]

-

Scale-Up: For preparative separation, the method is transferred to a larger diameter column, and the injection volume is increased. Fractions corresponding to each enantiomer peak are collected separately.

| Parameter | Example Details | Reference |

| Stationary Phase | Chiralpak AD (Amylose derivative) | [3] |

| Mobile Phase | Hexane:Isopropanol:TFA (95:5:0.1) | [3] |

| Detection | UV (220 nm) | [3] |

| Outcome | Baseline separation of (S) and (R) enantiomers | [3] |

Conclusion and Method Selection

The choice of resolution method for this compound is a strategic decision guided by scale, cost, available equipment, and desired purity.

-

Classical Resolution is often the preferred method for large-scale industrial production due to its low cost and the ability to recycle the unwanted enantiomer, maximizing atom economy.

-

Enzymatic Resolution represents a highly elegant and "green" approach, delivering exceptional enantioselectivity under mild conditions. It is ideal for producing high-purity material, though it is kinetically controlled and has a theoretical maximum yield of 50% without an integrated racemization step.

-

Chiral Chromatography is unparalleled for its directness and ability to provide both enantiomers in high purity. While it is an indispensable analytical tool for verifying enantiomeric purity, its application at a preparative scale can be resource-intensive but is invaluable for producing reference standards or high-value intermediates.

Each method, grounded in distinct chemical principles, provides a robust pathway to the enantiopure this compound essential for advancing pharmaceutical research and development.

References

- 1. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 2. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 3. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 4. Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate [benchchem.com]

- 5. US20070077632A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 6. Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic data for Methyl indoline-2-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl Indoline-2-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies described are grounded in established principles of analytical chemistry, ensuring reliability and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl ester group at the 2-position. This unique arrangement of atoms gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Proton NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 | d | 1H | Ar-H |

| 7.03 | t | 1H | Ar-H |

| 6.75 | t | 1H | Ar-H |

| 6.65 | d | 1H | Ar-H |

| 4.45 | t | 1H | CH |

| 3.75 | s | 3H | OCH₃ |

| 3.40 | dd | 1H | CH₂ |

| 3.10 | dd | 1H | CH₂ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum:

-

The aromatic protons appear in the range of 6.65-7.10 ppm, with their multiplicities (doublet and triplet) indicating coupling with neighboring protons on the benzene ring.

-

The methine proton (CH) at the 2-position is observed as a triplet around 4.45 ppm, resulting from coupling to the adjacent methylene protons.

-

The methyl ester protons (OCH₃) give a characteristic singlet at approximately 3.75 ppm.

-

The two diastereotopic protons of the methylene group (CH₂) at the 3-position appear as distinct doublet of doublets around 3.10 and 3.40 ppm due to both geminal and vicinal coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O |

| 150.2 | Ar-C |

| 128.0 | Ar-CH |

| 125.1 | Ar-CH |

| 124.8 | Ar-C |

| 118.0 | Ar-CH |

| 109.5 | Ar-CH |

| 65.1 | CH |

| 52.3 | OCH₃ |

| 35.8 | CH₂ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 174.5 ppm.

-

The aromatic carbons resonate in the region of 109.5-150.2 ppm.

-

The aliphatic carbons, including the CH, OCH₃, and CH₂ groups, are found upfield between 35.8 and 65.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3370 | Medium | N-H Stretch |

| 2950 | Medium | C-H Stretch (aliphatic) |

| 1735 | Strong | C=O Stretch (ester) |

| 1610 | Medium | C=C Stretch (aromatic) |

| 1490 | Medium | C=C Stretch (aromatic) |

| 1220 | Strong | C-O Stretch (ester) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental contributions.

Interpretation of the IR Spectrum:

-

The N-H stretching vibration around 3370 cm⁻¹ is characteristic of the secondary amine in the indoline ring.

-

The strong absorption at 1735 cm⁻¹ is a clear indication of the carbonyl group (C=O) of the methyl ester.

-

The C-H stretching of the aliphatic parts of the molecule is observed around 2950 cm⁻¹.

-

Aromatic C=C stretching vibrations are seen at approximately 1610 and 1490 cm⁻¹.

-

The strong band at 1220 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 118 | 85 | [M - COOCH₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Interpretation of the Mass Spectrum:

-

The molecular ion peak ([M]⁺) is expected at an m/z value of 177, corresponding to the molecular weight of this compound.

-

A prominent fragment ion is often observed at m/z 118, resulting from the loss of the methyl ester group ([M - COOCH₃]⁺). This fragmentation is a characteristic feature of this molecule.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The collective data from NMR, IR, and mass spectrometry provide a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when combined, confirms the molecular structure and purity of the compound. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chemical intermediate.

Physical and chemical properties of Methyl indoline-2-carboxylate

An In-Depth Technical Guide to Methyl Indoline-2-Carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a conformationally constrained analog of phenylalanine, its scaffold serves as a crucial building block for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the foundational chemistry, physicochemical properties, synthetic methodologies, and core reactivity of this compound. Furthermore, it delves into its critical applications in modern drug discovery, with a focus on its role in the development of novel therapeutics, including HIV-1 integrase inhibitors and agents for neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this versatile chemical entity.

Part 1: Foundational Chemistry and Physicochemical Properties

Nomenclature and Structural Elucidation

This compound is the methyl ester of indoline-2-carboxylic acid. The core structure is a bicyclic system where a benzene ring is fused to a saturated five-membered nitrogen-containing ring (a pyrrolidine ring). The "indoline" designation signifies the saturated 2,3-dihydro derivative of indole. The molecule's stereocenter at the C2 position is of paramount importance, with the (S)-enantiomer being particularly valuable in asymmetric synthesis.[1]

-

IUPAC Name: methyl 2,3-dihydro-1H-indole-2-carboxylate[2]

-

Synonyms: Methyl 2-indolinecarboxylate, 2-Methoxycarbonylindoline, Indoline-2-carboxylic acid methyl ester[3][4]

-

CAS Numbers:

-

Molecular Formula: C₁₀H₁₁NO₂[3]

-

Molecular Weight: 177.20 g/mol [3]

Caption: Structure of this compound (*chiral center).

Physicochemical Data Summary

The physical properties of this compound are summarized below. It is crucial to distinguish between the racemic mixture and the individual enantiomers, as properties like optical activity are specific to the latter.

| Property | Value | Notes and References |

| Physical Form | Crystals or solid | For the (S)-enantiomer. |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| Melting Point | Data for the fully unsaturated analog (methyl indole-2-carboxylate) is often cited (e.g., 151-155 °C), but is not representative of the indoline structure. Data for the indoline itself is not consistently reported. | |

| Boiling Point | Not consistently reported for the indoline structure. Predicted values for the indole analog are around 331.7 °C.[6] | |

| Solubility | The hydrochloride salt form exhibits enhanced solubility in aqueous solutions.[7] | |

| Optical Activity | [α]/D = +31.0 ± 1.5° (c=1 in chloroform) | Specific for the (S)-(+)-enantiomer. |

| Storage | Sealed in dry, 2-8°C, keep in a dark place.[3][8] |

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through standard spectroscopic techniques. The key distinguishing features arise from the saturated heterocyclic ring, which differentiates it from its aromatic analog, methyl indole-2-carboxylate.

-

¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm region). Crucially, the protons on the saturated C2 and C3 carbons of the indoline ring will appear in the aliphatic region (typically δ 3.0-4.5 ppm) as complex multiplets due to their diastereotopic nature and coupling to each other and the C2 proton. The methyl ester protons will present as a sharp singlet around δ 3.7 ppm. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, two aliphatic carbons (C2 and C3), the ester carbonyl carbon (~170-175 ppm), and the methyl ester carbon (~52 ppm). The presence of the two aliphatic carbon signals is a definitive marker for the indoline structure.

-

Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (both aromatic and aliphatic), and a strong C=O stretch for the ester carbonyl group (around 1730-1750 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached from several angles, with the choice of route dictated by the need for either the racemic mixture or a specific enantiomer. For applications in drug discovery, obtaining the enantiomerically pure form is almost always a necessity, making asymmetric synthesis or chiral resolution the preferred strategies.

Caption: Key synthetic routes to this compound.

Experimental Protocol: Asymmetric Synthesis via Chiral Resolution

This protocol describes a robust, field-proven method for obtaining the enantiopure (S)-ester starting from the racemic acid. The self-validating nature of this process lies in the distinct physical properties of the diastereomeric salts, allowing for efficient separation, and the final confirmation via polarimetry.

Objective: To prepare (S)-(+)-Methyl indoline-2-carboxylate from racemic indoline-2-carboxylic acid.

Pillar of Trustworthiness: This method relies on the classical and highly reliable technique of diastereomeric salt resolution, a cornerstone of asymmetric synthesis.

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

In a suitable reaction vessel, dissolve racemic indoline-2-carboxylic acid in a heated solvent (e.g., methanol or ethanol).

-

Add an equimolar amount of a chiral resolving agent, typically (R)-α-methylbenzylamine.[1] The choice of the (R)-amine is causal; it is designed to form two diastereomeric salts—(S-acid, R-amine) and (R-acid, R-amine)—which have different solubilities.

-

Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization. The (2S)-enantiomer salt typically crystallizes preferentially.[1]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

-

Self-Validation Check: The yield and melting point of the salt can be compared to literature values to assess purity. Multiple recrystallizations may be performed to enhance diastereomeric excess.

-

-

Liberation of the Chiral Acid:

-

Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of ~2.[1] This protonates the carboxylate and the chiral amine.

-

The free (S)-indoline-2-carboxylic acid will move into the organic layer, while the protonated chiral amine hydrochloride remains in the aqueous layer.

-

Separate the layers, and wash the organic layer with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-indoline-2-carboxylic acid.

-

-

Esterification:

-

Dissolve the obtained (S)-indoline-2-carboxylic acid in anhydrous methanol.

-

Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise.[9] This is a common and effective method for converting carboxylic acids to methyl esters in the presence of methanol.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure (S)-(+)-Methyl indoline-2-carboxylate.

-

-

Final Validation:

-

Confirm the identity and purity using NMR and MS.

-

Measure the specific rotation using a polarimeter to confirm the enantiomeric purity. The value should align with the literature value of [α]/D ≈ +31°.[10]

-

Core Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups: the secondary amine within the indoline ring and the methyl ester at the C2 position.

Caption: Principal reaction pathways for this compound.

-

Ester Group Transformations:

-

Hydrolysis: The ester is readily hydrolyzed under both acidic and basic conditions to yield the parent (S)-indoline-2-carboxylic acid.[1][7] This reaction is often the first step in using the compound as a building block for peptide coupling.

-

Aminolysis: Direct reaction with amines, often at elevated temperatures, can convert the ester into the corresponding amide. For example, reaction with benzylamine produces (S)-indoline-2-carboxamide.[1] This provides a direct route to amide-containing target molecules.

-

-

Indoline Nitrogen Reactivity:

-

N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated under standard conditions. This position is a common point for diversification in the synthesis of compound libraries for drug screening.

-

-

Challenges in Peptide Synthesis:

-

While the corresponding acid is a valuable amino acid analog for peptide synthesis, it has a known propensity to cyclize intramolecularly, especially upon activation of the carboxyl group, to form diketopiperazines (DKPs).[1] This side reaction can significantly lower the yield of the desired linear peptide. The causality lies in the favorable six-membered ring transition state for cyclization. Careful selection of coupling reagents and reaction conditions is necessary to minimize DKP formation.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The Indoline Scaffold: A Privileged Structure

The indoline scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature reduces conformational flexibility compared to acyclic analogs. This pre-organization can lead to higher binding affinity and selectivity for biological targets. The defined three-dimensional shape of this compound makes it an excellent starting point for creating complex and stereochemically precise drug candidates.[11][12]

Case Study 1: HIV-1 Integrase Inhibitors

A critical application of the indole/indoline-2-carboxylic acid scaffold is in the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[13]

-

Mechanism of Action: The HIV-1 integrase enzyme is essential for viral replication, catalyzing the insertion of viral DNA into the host cell's genome. This process requires two divalent metal cations (Mg²⁺) in the enzyme's active site.

-

Pharmacophore Design: The indole-2-carboxylic acid core acts as a powerful metal-chelating pharmacophore. The nitrogen atom of the indole ring and the oxygen atoms of the carboxylate group can form strong coordinate bonds with the two Mg²⁺ ions, effectively blocking the active site and inhibiting the DNA strand transfer process.[13][14] Derivatives of this compound are synthesized and hydrolyzed to the free acid, which then acts as the active inhibitor. Structural modifications on the benzene ring and at the 3-position are used to enhance binding affinity and pharmacokinetic properties.[13]

Caption: Inhibition of HIV-1 Integrase by Indoline-2-Carboxylate Derivatives.

Case Study 2: Agents for Neurological Disorders

The indole and indoline motifs are present in many neuroactive compounds, including serotonin and melatonin. Consequently, derivatives of this compound are explored for their potential in treating neurological disorders. Research has shown that related indole structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine in the brain can be increased, offering a therapeutic strategy for symptomatic relief.

Part 4: Safety, Handling, and Storage

Hazard Identification and Personal Protective Equipment (PPE)

As a laboratory chemical, this compound should be handled with appropriate care. The (S)-enantiomer is classified with the following GHS hazard statements:

The related indole analog is also listed as causing skin and eye irritation.[15][16]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[15]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[10][15]

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved N95 dust mask may be appropriate.[10][16]

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[3][8] Recommended storage temperature is between 2-8°C.[3][8]

-

Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases.

Part 5: Conclusion and Future Outlook

This compound, particularly its (S)-enantiomer, stands out as a high-value chiral building block in modern chemistry. Its constrained bicyclic structure provides a robust scaffold for the design of stereochemically defined molecules with significant biological activity. The well-established synthetic routes and predictable reactivity make it an accessible and versatile tool for medicinal chemists. Its demonstrated success in scaffolds targeting viral enzymes like HIV-1 integrase highlights its therapeutic potential. Future research will likely continue to exploit this privileged structure, expanding its application into new therapeutic areas and leveraging its unique stereochemical and conformational properties to design next-generation therapeutics with improved potency and selectivity.

References

- 1. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. CAS 59040-84-5: this compound | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]

- 7. Buy (S)-Methyl indoline-2-carboxylate hydrochloride [smolecule.com]

- 8. 141410-06-2|(S)-Methyl indoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 9. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 10. (S)-(+)-吲哚啉-2-羧酸甲酯 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

The Fulcrum of Chirality: Methyl Indoline-2-carboxylate as a Premier Chiral Building Block in Modern Organic Synthesis

Abstract

The indoline scaffold is a privileged structural motif, central to a vast array of natural products and pharmaceutical agents.[1][2] Among the derivatives of this heterocyclic system, methyl indoline-2-carboxylate, particularly in its enantiomerically pure forms, has emerged as a cornerstone chiral building block for the stereoselective synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering a critical perspective for researchers, medicinal chemists, and professionals in drug development. We will delve into the nuances of its stereoselective preparation, showcase its versatility in the construction of bioactive molecules, and provide detailed, field-tested protocols to empower synthetic innovation.

Introduction: The Strategic Importance of the Chiral Indoline-2-Carboxylate Scaffold

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. Chiral building blocks, therefore, are invaluable assets in the synthesis of enantiomerically pure compounds, a critical consideration in drug design and development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] The (S)-enantiomer of this compound, with its defined stereocenter at the C2 position, offers a robust platform for introducing and controlling chirality in subsequent synthetic transformations.[4][5]

The saturated indoline core of this building block provides distinct advantages over its aromatic indole counterpart. The reduced aromaticity alters the electronic properties and enhances stability, while also allowing for more facile functionalization at the C3 position, a key site for diversification in the creation of peptidomimetics and other complex structures.[4] This guide will illuminate the pathways to accessing this versatile chiral synthon and its strategic deployment in the art of organic synthesis.

Stereoselective Synthesis of this compound: A Comparative Analysis of Methodologies

The efficient and scalable synthesis of enantiomerically enriched this compound is the gateway to its widespread application. Several key strategies have been developed, each with its own set of advantages and considerations.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Enzymatic kinetic resolution (EKR) stands out as a highly effective and environmentally benign method for obtaining enantiopure this compound from its racemic precursor. This strategy leverages the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.

A widely employed method involves the enantioselective hydrolysis of racemic this compound. In this process, a hydrolytic enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-methyl indoline-2-carboxylate unreacted and in high enantiomeric excess.[6][7]

Key Enzymes and Their Selectivity:

| Enzyme | Selectivity | Typical Enantiomeric Excess (e.e.) | Reference |

| Savinase® | Selective hydrolysis of the (R)-enantiomer | >99% for (S)-ester | [6] |

| Alcalase® | Selective hydrolysis of the (R)-enantiomer | High | [6] |

| Candida antarctica Lipase B (CAL-B) | Selective esterification of the (S)-acid | High | [4] |

| Bacillus aryabhattai esterase | Selective hydrolysis of the (R)-enantiomer | >99% for (S)-ester | [4] |

Causality Behind Methodological Choices: The choice of enzyme is critical and is often determined through screening. Lipases like Savinase and Alcalase are robust industrial enzymes known for their broad substrate scope and high enantioselectivity in the hydrolysis of esters. The selection of a buffer system (e.g., phosphate or carbonate buffer) and control of pH are crucial to maintain optimal enzyme activity and prevent non-enzymatic hydrolysis. The reaction is typically monitored until ~50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the hydrolyzed acid.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound using Savinase®

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic this compound.

Materials:

-

Racemic this compound

-

Savinase® (or other suitable hydrolase)

-

Sodium carbonate

-

Sodium bicarbonate

-

5N Sodium hydroxide solution

-

Ethyl acetate

-

Deionized water

-

pH meter

-

Stir plate and magnetic stir bar

-

Temperature-controlled water bath

Procedure:

-

Preparation of Racemic Ester: Racemic this compound can be prepared by dissolving racemic indoline-2-carboxylic acid in methanol, followed by the slow addition of thionyl chloride.[6]

-

Buffer Preparation: Prepare a 100mM carbonate buffer solution and adjust the pH to 8.0.

-

Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic this compound (e.g., 20 g) in the carbonate buffer (e.g., 80 mL).[6]

-

Enzyme Addition: Add Savinase® (e.g., 1 g) to the suspension.[6]

-

Reaction Monitoring: Stir the mixture at 35°C. Maintain the pH between 7.8 and 8.2 by the controlled addition of a 5N sodium hydroxide solution. The reaction progress can be monitored by chiral HPLC or by tracking the consumption of NaOH.

-

Workup: Once approximately 50% conversion is reached, terminate the reaction. Extract the mixture with ethyl acetate (3 x volume of the aqueous phase). The desired (S)-methyl indoline-2-carboxylate will be in the organic phase, while the sodium salt of the (R)-indoline-2-carboxylic acid will remain in the aqueous phase.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield (S)-methyl indoline-2-carboxylate with high enantiomeric purity (>99% e.e.).[6]

Asymmetric Hydrogenation of Indole-2-carboxylates

Catalytic asymmetric hydrogenation of the corresponding indole-2-carboxylate offers a direct, atom-economical route to chiral indoline-2-carboxylates. This approach, however, has proven to be challenging. While the asymmetric hydrogenation of various N-protected indoles has been successfully developed using rhodium and ruthenium catalysts with chiral phosphine ligands, methyl 1H-indole-2-carboxylate has been reported to be an unreactive substrate in some catalytic systems.[8]

Success has been achieved with N-protected indole-2-carboxylates. For instance, the rhodium-catalyzed asymmetric hydrogenation of methyl N-acetyl-indole-2-carboxylate using a chiral bisphosphine ligand (PhTRAP) and a base such as cesium carbonate has been shown to produce the corresponding indoline with up to 95% e.e.[9]

Causality Behind Methodological Choices: The N-protecting group is crucial for the success of these hydrogenations. It modulates the electronic properties of the indole ring and can coordinate to the metal center, influencing the stereochemical outcome. The choice of a chiral ligand, such as PhTRAP, which can form a trans-chelate complex with the metal, is key to creating a chiral environment around the catalytic center, thereby directing the hydrogenation to one face of the substrate. The addition of a base is often necessary to achieve high catalytic activity and enantioselectivity.[9][10]

Chiral Pool Synthesis

The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. (S)-Indoline-2-carboxylic acid, and by extension its methyl ester, can be synthesized from L-phenylalanine. This method involves a nitration of L-phenylalanine, followed by an intramolecular nucleophilic aromatic substitution to form the indoline ring. This route can produce (S)-6-nitro-indoline-2-carboxylic acid with an enantiomeric excess of over 99.5%.[11][12] Subsequent transformations can then yield the target (S)-methyl indoline-2-carboxylate.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral building block is best demonstrated through its application in the synthesis of complex and biologically important molecules.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of (S)-indoline-2-carboxylic acid are potent inhibitors of angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension.[3][5][8] The indoline-2-carboxylate moiety serves as a rigid scaffold that mimics the C-terminal dipeptide of angiotensin I, allowing for effective binding to the active site of ACE.

For example, 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2(S)-carboxylic acid has shown significantly higher in vitro potency and in vivo antihypertensive activity compared to captopril, a widely used ACE inhibitor.[8] The synthesis of these inhibitors typically involves the N-acylation of (S)-indoline-2-carboxylic acid (obtained from the hydrolysis of the methyl ester) with an appropriate acyl chloride or activated carboxylic acid.

Total Synthesis of Duocarmycin SA

The duocarmycins are a class of potent antitumor antibiotics.[13] The total synthesis of Duocarmycin SA, a member of this family, has been accomplished utilizing a derivative of indole-2-carboxylate as a key intermediate.[4][14] While the specific details of the synthesis may vary, the indole-2-carboxylate moiety often forms a crucial part of the DNA-alkylating subunit of the molecule. The synthesis showcases the ability to construct complex, polycyclic systems from this fundamental building block.

Precursor to Pyrrolo[1,2-a]indoles

Indoline-2-carboxylic acid derivatives are valuable precursors for the synthesis of the pyrrolo[1,2-a]indole scaffold, a privileged heterocycle present in numerous natural products with diverse pharmacological activities.[2][15] A common strategy involves the reaction of N-acylated indoline-2-carboxylates with reagents like dimethyl acetylenedicarboxylate (DMAD) in acetic anhydride at elevated temperatures. This transformation leads to the formation of the fused pyrroloindole ring system in good yields.[2]

Stereoselective Functionalization of the Chiral Indoline Scaffold

Once the chiral this compound is in hand, its synthetic utility can be further expanded through stereoselective functionalization at the N-1 and C-3 positions.

-

N-Functionalization: The secondary amine of the indoline ring can be readily functionalized through alkylation, acylation, or arylation reactions. These modifications are often crucial for modulating the biological activity of the final molecule, as seen in the synthesis of ACE inhibitors.[5][8]

-

C3-Functionalization: The C3 position, being adjacent to the nitrogen atom, is activated for various transformations. Organocatalytic methods have been developed for the regio- and enantioselective allylic alkylation of related indolin-2-imines, providing access to C3-functionalized indolines with high stereoselectivity.[16] While direct C3-functionalization of this compound can be challenging, derivatization of the nitrogen or the carboxylate group can facilitate these transformations.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and indispensable chiral building block in organic synthesis. The development of efficient stereoselective synthetic routes, particularly through enzymatic kinetic resolution, has made this synthon readily accessible for both academic research and industrial applications. Its successful application in the synthesis of complex bioactive molecules, including potent ACE inhibitors and antitumor agents, underscores its strategic importance.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, such as direct catalytic asymmetric hydrogenation of the parent indole-2-carboxylate. Furthermore, the exploration of novel stereoselective C-H functionalization methods for the indoline ring will undoubtedly unlock new avenues for the synthesis of structurally diverse and biologically active compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of this compound as a key chiral building block is poised to expand, continuing to empower the synthesis of the next generation of therapeutic agents.

References

- 1. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by η(6)-Arene/N-Me-sulfonyldiamine-Ru(II) Complexes. | Semantic Scholar [semanticscholar.org]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

The Architectural Versatility of Methyl Indoline-2-Carboxylate in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the indoline scaffold stands as a privileged structure, a testament to its remarkable ability to interact with a diverse array of biological targets. Within this family, methyl indoline-2-carboxylate emerges as a particularly compelling starting point for the medicinal chemist. Its constrained bicyclic framework, coupled with the reactive handle of the methyl ester, provides a unique three-dimensional architecture that has been successfully exploited to develop novel therapeutic agents across multiple disease areas. This in-depth technical guide will explore the multifaceted role of this compound in medicinal chemistry, from its synthesis and derivatization to its profound impact on the development of anticancer, antimicrobial, and neuroprotective agents.

The Strategic Advantage of the Indoline-2-Carboxylate Core

The utility of this compound as a foundational element in drug design stems from several key features. The indoline ring system, a saturated analog of indole, offers a more rigid and defined spatial orientation for appended functional groups. This conformational restriction can lead to higher binding affinities and selectivities for target proteins compared to more flexible aliphatic or aromatic systems. The chiral center at the 2-position introduces stereochemical complexity, a critical factor in optimizing interactions with chiral biological macromolecules. The (S)-enantiomer is frequently the preferred stereoisomer for biological activity.[1] Furthermore, the methyl ester at this position serves as a versatile chemical handle for the introduction of a wide range of substituents through amide bond formation, reduction, or other transformations, enabling the exploration of extensive chemical space.

Synthesis of the Core Scaffold: (S)-Methyl Indoline-2-Carboxylate

The efficient and stereoselective synthesis of (S)-methyl indoline-2-carboxylate is a critical first step in its application. While several methods exist, a common and effective approach involves the resolution of a racemic mixture of indoline-2-carboxylic acid, followed by esterification.

Experimental Protocol: Synthesis of (S)-Indoline-2-carboxylic Acid via Racemic Resolution and Subsequent Esterification

Step 1: Synthesis of Racemic Indoline-2-carboxylic Acid

A common route to racemic indoline-2-carboxylic acid involves the reduction of indole-2-carboxylic acid.[2]

-

Reaction: Indole-2-carboxylic acid is reduced using a suitable reducing agent, such as sodium in liquid ammonia or catalytic hydrogenation.

-

Work-up: Following the reduction, the reaction mixture is neutralized, and the racemic indoline-2-carboxylic acid is precipitated and isolated by filtration.

Step 2: Resolution of Racemic Indoline-2-carboxylic Acid

Chiral resolution using a resolving agent is a classical and effective method.

-

Procedure: The racemic indoline-2-carboxylic acid is dissolved in a suitable solvent, and a chiral amine, such as (R)-(+)-α-methylbenzylamine, is added.

-

Diastereomeric Salt Formation: The two diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

-

Isolation: The crystalline salt of (S)-indoline-2-carboxylic acid with the chiral amine is isolated by filtration.

-

Liberation of the Free Acid: The isolated salt is then treated with an acid to liberate the enantiomerically pure (S)-indoline-2-carboxylic acid.

Step 3: Esterification to (S)-Methyl Indoline-2-carboxylate

-

Reaction: The enantiomerically pure (S)-indoline-2-carboxylic acid is dissolved in methanol and treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[3]

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the esterification to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield (S)-methyl indoline-2-carboxylate, which can be further purified by chromatography if necessary.

A flowchart for a typical synthesis is presented below:

References

A Technical Guide to the Discovery and Development of Indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) enzyme is a validated and critical target for antiretroviral therapy. It catalyzes the insertion of the viral DNA into the host genome, an essential step for viral replication and the establishment of a persistent infection.[1] Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of modern combination antiretroviral therapy (cART) due to their high efficacy and favorable tolerability.[2] However, the emergence of drug-resistant mutations necessitates a continuous search for novel scaffolds with distinct resistance profiles.[3][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and structure-activity relationship (SAR) of a promising new class of compounds: indole-2-carboxylic acid derivatives. We will explore the scientific rationale behind their design, detail the experimental workflows for their evaluation, and present the data that underscores their potential as next-generation HIV-1 INSTIs.

The Rationale: Targeting the HIV-1 Integrase Catalytic Core

The HIV-1 integration process is a two-step catalytic reaction mediated by the integrase enzyme.[5][6] First, in the cytoplasm, the enzyme performs 3'-processing , where it removes a dinucleotide from each 3' end of the viral DNA.[6][7] The resulting pre-integration complex (PIC) is then transported into the nucleus. Here, the second and decisive step, strand transfer , occurs. Integrase catalyzes a nucleophilic attack from the processed 3'-hydroxyl groups of the viral DNA onto the phosphodiester backbone of the host chromosome, covalently linking the viral and host genomes.[6][8]

Both 3'-processing and strand transfer are dependent on the presence of two divalent metal ions, typically Magnesium (Mg²⁺), within the enzyme's active site.[5][9] These ions are coordinated by a highly conserved triad of acidic amino acid residues: Asp64, Asp116, and Glu152 (the DDE motif). This metal-dependent catalytic mechanism is the primary vulnerability exploited by all clinically approved INSTIs.[8] The core pharmacophore of an effective INSTI is a chemical moiety capable of chelating these two Mg²⁺ ions, thereby displacing the reactive viral DNA ends and preventing the strand transfer reaction.[8][10]

The discovery of diketo acid (DKA) containing compounds as selective inhibitors of the strand transfer step was a major breakthrough.[5][8][11] This validated the strategy of targeting the metal cofactor complex. Our focus on the indole-2-carboxylic acid scaffold stems from this principle; the aromatic indole nucleus and the adjacent C2-carboxylic acid group were hypothesized to form a stable chelation complex with the two Mg²⁺ ions in the integrase active site.[10][12]

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]